molecular formula C6H5BBrFO2 B1284245 (3-Bromo-2-fluorophenyl)boronic acid CAS No. 352535-97-8

(3-Bromo-2-fluorophenyl)boronic acid

Cat. No. B1284245
M. Wt: 218.82 g/mol
InChI Key: QCLOSORNRRMFIA-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)boronic acid is a derivative of boronic acid characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring. Boronic acids are known for their trivalent boron center, which is typically bonded to two hydroxyl groups and one alkyl or aryl substituent. These compounds are of significant interest due to their utility in various organic synthesis reactions, including Suzuki cross-coupling, and as building blocks for complex molecular architectures .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids can be achieved through several methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile, a related compound, was accomplished via bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst . Another approach involved the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . Additionally, the synthesis of 3-borono-5-fluorobenzoic acid, which shares a similar halogenated aromatic structure, was performed using organic lithium reagents and subsequent oxidation reactions .

Molecular Structure Analysis

The molecular structure of boronic acids, including (3-Bromo-2-fluorophenyl)boronic acid, is characterized by the boron atom's coordination with two hydroxyl groups and a halogenated aryl group. Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the structural properties of these compounds. For example, 3-bromophenylboronic acid was extensively studied using these methods, providing insights into its vibrational modes, chemical shifts, and electronic properties .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions due to their unique reactivity. They are widely used in Suzuki cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules . The halogen atoms on the aromatic ring can also undergo further transformations, such as halodeboronation, to yield other functionalized compounds . The synergy between fluorination and the boronic group has been shown to influence the acidity and structural behavior of these compounds, affecting their reactivity in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-2-fluorophenyl)boronic acid and related compounds are influenced by the presence of halogen atoms and the boronic group. Fluorination, in particular, has been shown to enhance the stability of cyclic semianhydrides formed by boronic acids and improve their acidity . The solid-state and solution properties, including acidity constants and thermal behavior, can be studied using NMR, X-ray diffraction, and thermal analysis techniques . These properties are crucial for the application of boronic acids in material science and organic synthesis .

Scientific Research Applications

  • General Use of (3-Bromo-2-fluorophenyl)boronic acid

    • Scientific Field : Chemistry
    • Application Summary : (3-Bromo-2-fluorophenyl)boronic acid is a chemical compound with the CAS Number: 352535-97-8. It is typically a white to pale-yellow powder or crystals . It is used in various chemical reactions due to its boronic acid group .
    • Methods of Application : This compound is usually stored in an inert atmosphere at room temperature . The specific methods of application would depend on the particular chemical reaction it is being used in.
  • Borophene Nanomaterials

    • Scientific Field : Materials Science
    • Application Summary : While not directly related to (3-Bromo-2-fluorophenyl)boronic acid, borophene is a related boron-based material that has been attracting attention in materials science . It has a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
    • Methods of Application : The synthesis methods of borophene nanomaterials are varied and complex, and they are a topic of ongoing research .
    • Results or Outcomes : Borophene has a high electroactive surface area, an anisotropic nature, high electron mobility, controlled optical properties, thin-film deposition, and the possibility to generate surface functionalities .
  • Boronic Acid-Based Dynamic Click Chemistry

    • Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications
    • Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is a well-studied reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the exploration of novel chemistries using boron to fuel emergent sciences .
    • Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in. The article emphasizes the fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs .
    • Results or Outcomes : The outcomes would also depend on the specific chemical reaction. In general, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Boronic Acid-Containing Hydrogels

    • Scientific Field : Materials Science
    • Application Summary : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
    • Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
    • Results or Outcomes : These materials have found important applications in many areas, especially in biomedical areas. Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
  • Boronic-Acid-Derived Covalent Organic Frameworks (COFs)

    • Scientific Field : Materials Science
    • Application Summary : Boronic-acid-derived COFs have been studied for their potential applications .
    • Methods of Application : The synthesis, building block design, and mechanism of COF formation are part of the study .
    • Results or Outcomes : The structures and properties of these COFs, their processing and implementation into functional devices, as well as examples of application for which these materials have been studied .
  • Boronic Acid-Derived Covalent Organic Frameworks (COFs)

    • Scientific Field : Materials Science
    • Application Summary : Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity . They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions to form layered or spatial complex structures .
    • Methods of Application : The synthesis, building block design, and mechanism of COF formation are part of the study .
    • Results or Outcomes : The structures and properties of these COFs, their processing and implementation into functional devices, as well as examples of application for which these materials have been studied .
  • Grignard Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : Bromobenzene can react with a Grignard reagent (organomagnesium compound) to form a new carbon-carbon bond, leading to the introduction of various functional groups .
    • Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .
    • Results or Outcomes : The outcomes would also depend on the specific chemical reaction .
  • Metalation Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : Fluorobenzene can undergo metalation reactions, where a metal species (such as an organolithium or organomagnesium compound) replaces a hydrogen atom on the benzene ring . These metalated intermediates can then be used in various synthetic transformations .
    • Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .
    • Results or Outcomes : The outcomes would also depend on the specific chemical reaction .
  • Acid-Catalyzed Rearrangements

    • Scientific Field : Organic Chemistry
    • Application Summary : Phenylboronic acid can participate in acid-catalyzed rearrangement reactions, leading to the formation of different isomers or products .
    • Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .
    • Results or Outcomes : The outcomes would also depend on the specific chemical reaction .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Boron reagents like (3-Bromo-2-fluorophenyl)boronic acid have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . They have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.

properties

IUPAC Name

(3-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLOSORNRRMFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584268
Record name (3-Bromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluorophenyl)boronic acid

CAS RN

352535-97-8
Record name (3-Bromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

290 ml of a 1.6 molar solution of butyllithium in hexane are added dropwise at −70° C. to a solution of 112 g of 2,6-dibromofluorobenzene [1435-54-7] in 1000 ml of diethyl ether. After the mixture has been kept at the same temperature for 2 hours, 60 ml of trimethyl borate are added, and the mixture is stirred at this temperature for 12 hours. After the mixture has been slowly warmed to room temperature, 300 ml of water are added, and the pH is adjusted to 1 by addition of hydrochloric acid. The organic phase is separated off, the aqueous phase is extracted twice with 100 ml of ether each time, and the combined organic phases are dried under reduced pressure, giving 91 g of 3-bromo-2-fluorophenylboronic acid (mixed with its cyclic anhydride) as a brown solid; 1H-NMR (DMSO-d6): 7.1-7.7 (m) ppm, 19F-NMR (DMSO-d6): −99 ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RV Presland - 2020 - search.proquest.com
The Preparation and Catalytic Ring Opening Diborylation of 1-Substituted Biphenylenes Page 1 The Preparation and Catalytic Ring Opening Diborylation of 1-Substituted Biphenylenes …
Number of citations: 4 search.proquest.com

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